BENGHE Foundational & Exploratory

Check Availability & Pricing

What is the structure and function of amylose?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amylose

cat. No.: 81266280

An In-depth Technical Guide on the Structure and Function of Amylose

Abstract

Amylose is one of the two primary polysaccharides that constitute starch, the other being the
highly branched amylopectin.[1][2] Comprising approximately 20-30% of standard starch,
amylose is a predominantly linear polymer composed of a-D-glucose units linked by a-(1 - 4)
glycosidic bonds.[1][3] Its relatively linear nature and helical conformation are fundamental to
its unique physicochemical properties, which dictate its biological function and industrial utility.
[1][4] Functionally, it serves as a vital energy reserve in plants and, in human nutrition, is a
significant source of resistant starch, contributing to gut health.[1][3][5] Industrially, its gelling,
film-forming, and thickening capabilities are leveraged in the food, pharmaceutical, and
materials science sectors.[1][6][7] This guide provides a detailed examination of the molecular
structure, function, and biochemical pathways of amylose, supplemented with quantitative data
and standard experimental protocols for its characterization, aimed at researchers, scientists,
and professionals in drug development.

I. Molecular Structure of Amylose

The structure of amylose can be described at primary, secondary, and tertiary levels, each
contributing to its overall properties.

Primary Structure

The fundamental structure of amylose is a linear chain of D-glucose units.[8] These
monosaccharide units are covalently linked through a-(1 - 4) glycosidic bonds, meaning the
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anomeric carbon (C1) of one glucose molecule is bonded to the hydroxyl group on the fourth
carbon (C4) of the adjacent glucose molecule.[1][6] The number of glucose subunits, or the
degree of polymerization (n), typically ranges from 300 to 3,000, although it can extend to
many thousands.[1][6] While considered mostly linear, some amylose molecules may have a
few a-(1 - 6) branch points.[9]

Secondary Structure: The Amylose Helix

The a-(1 - 4) linkages promote the formation of a helical structure.[1] This coiling is stabilized
by hydrogen bonds between the oxygen atoms at the C2 position of one glucose unit and the
C3 position of the next.[1] Amylose can exist in several polymorphic helical forms, primarily A-,
B-, and C-types, which are found in native starch granules.[1][3]

o A-type Amylose: Features a left-handed, parallel double-helix structure. It is typically found
in cereal starches.[1][3]

o B-type Amylose: Also a double helix, but with a more open, hydrated structure. It is
characteristic of tuber and high-amylose starches.[3]

o C-type Amylose: An intermediate structure containing characteristics of both A- and B-types,
often found in legumes.[3]

In addition to these native forms, amylose can form a V-type helix, which is a single helix. This
structure is particularly important as its hydrophobic interior can form inclusion complexes with
molecules like iodine, lipids, and fatty acids.[1][10] The classic blue-black color observed in the
iodine test for starch is a result of iodine molecules fitting neatly inside this V-type amylose
helix.[1][11]

Tertiary Structure

Within the starch granule, amylose chains can exist in a disordered, amorphous conformation
or be intertwined with amylopectin in the semi-crystalline lamellae.[1][9] The ratio of amylose to
amylopectin and their spatial arrangement significantly influences the overall properties of the
starch granule.[9]
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Molecular Hierarchy of Amylose
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Figure 1: Hierarchical structure of amylose.

Il. Physicochemical Properties of Amylose

The unique structural characteristics of amylose give rise to distinct physical and chemical
properties, which are summarized below.
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Property

Value /| Description

IUPAC Name

(1 - 4)-a-D-Glucopyranan[1][12]

Chemical Formula

(CeH1005)Nn[6][12]

Molecular Mass

Variable; typically ranges from 10° to 10° g/mol ,
corresponding to a degree of polymerization (n)
of 300-3000+.[1]

Appearance White powder[1][13]
Density ~1.25 g/mL[6][12]
Boiling Point 627.7 £ 55.0 °C at 760 mmHQg[6][12]

Solubility in Water

Generally insoluble in cold water; soluble in hot
water.[1][12] High-amylose starches show
reduced solubility.[5]

lodine Reaction

Forms a characteristic deep blue-black complex
with iodine due to the formation of an iodine-

amylose inclusion complex.[1][11][13]

Gelation & Retrogradation

Upon cooling of a gelatinized starch solution,
amylose molecules re-associate and form
hydrogen bonds, creating a firm gel. This
process, known as retrogradation, is much
faster for amylose than for amylopectin and can

lead to syneresis (water expulsion).[14][15][16]

Film-Forming Property

Amylose is known for its excellent film-forming
properties, creating films with better mechanical
and barrier properties compared to amylopectin.
[1][17]

lll. Function of Amylose
Biological Function

e Energy Storage in Plants: Amylose, as a component of starch, is a major long-term energy

storage molecule in plants.[8][9] It is found in amyloplasts in storage organs like seeds,
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tubers, and roots.[18] Its tightly packed helical structure makes it more compact and less
readily digested by enzymes compared to amylopectin.[1]

Resistant Starch: Due to its structure, amylose is more resistant to digestion by a-amylase
in the human small intestine.[1] This property classifies it as a type of resistant starch (RS),
which functions similarly to dietary fiber.[5] High-amylose foods have a lower glycemic
index, which can be beneficial for managing blood sugar levels.[5][6]

Industrial and Pharmaceutical Applications

Food Industry: Amylose acts as a thickener, gelling agent, water binder, and emulsion
stabilizer.[1][6] The amylose content of starch is a critical determinant of the textural
properties of many food products, such as the firmness of pasta and noodles.[4] High-
amylose starches are used to create crisp coatings on fried foods, which reduces oil
absorption.[12][13]

Pharmaceutical Industry: The film-forming properties of amylose are utilized in agueous-
based tablet coatings.[17] Its ability to form inclusion complexes allows it to be used for the
controlled release of drugs and the encapsulation of bioactive compounds.[7][10]

Biomaterials: High-amylose starches are used in the production of biodegradable plastics
and packaging films due to their excellent mechanical properties.[9][13]

IV. Key Biochemical Pathways
Amylose Biosynthesis

The synthesis of amylose occurs within the plastids of plant cells and is primarily catalyzed by

a single enzyme.[19]

Substrate Synthesis: The precursor for starch synthesis is ADP-glucose, which is formed
from glucose-1-phosphate and ATP by the enzyme ADP-glucose pyrophosphorylase
(AGPase).[18]

Chain Elongation: The elongation of the amylose chain is exclusively mediated by Granule-
Bound Starch Synthase (GBSS).[9][20][21] This enzyme adds glucose units from ADP-
glucose to the non-reducing end of a growing a-(1 - 4) glucan chain.[3]
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e Enzyme Targeting: For GBSS to function, it must be targeted to the starch granule. This
process requires a non-catalytic protein known as PROTEIN TARGETING TO STARCH 1

(PTST1).[9][19][20] PTST1 recruits GBSS from t

he plastid stroma to the surface of the starch

granule, enabling amylose synthesis to occur within the amylopectin matrix.[20]
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Figure 2: Simplified pathway of amylose biosynthesis.

Enzymatic Degradation of Am

The breakdown of amylose is a critical process fo

ylose

r mobilizing stored energy in plants and for

digestion in animals. The primary enzyme involved is a-amylase.
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e o-Amylase: This enzyme randomly hydrolyzes the internal a-(1 - 4) glycosidic bonds along
the amylose chain.[1][22] This action produces smaller oligosaccharides, primarily
maltotriose and maltose.[1][3]

o Further Digestion: These smaller sugars are then further broken down into glucose by other
enzymes, such as maltase, which can then be absorbed and used for energy.[3]

V. Experimental Protocols for Characterization

A variety of analytical techniques are employed to quantify and characterize amylose.

Protocol 1: Determination of Amylose Content by lodine
Colorimetry

This is the most common method for quantifying the apparent amylose content in a starch
sample, based on the formation of the blue iodine-amylose complex.[23][24][25]
Methodology:

o Sample Preparation: Weigh approximately 100 mg of starch into a 100 mL volumetric flask.

e Dispersion & Gelatinization: Add 1 mL of 95% ethanol to wet the sample, followed by 9 mL of
1 M NaOH. Heat the flask in a boiling water bath for 10 minutes to completely gelatinize the
starch.

« Dilution: Cool the solution to room temperature and dilute to the 100 mL mark with distilled
water.

o Complex Formation: Transfer a 5 mL aliquot of the starch solution to a new 100 mL
volumetric flask. Add 1 mL of 1 M acetic acid to neutralize the solution, followed by 2 mL of
iodine solution (0.2% Iz in 2% KI).

 Final Dilution: Dilute the solution to the 100 mL mark with distilled water and mix thoroughly.
Allow the color to develop for 20 minutes.

e Spectrophotometry: Measure the absorbance of the solution at the wavelength of maximum
absorption for the amylose-iodine complex (typically ~620 nm) using a spectrophotometer.
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[24]

o Calculation: The amylose content is determined by comparing the absorbance of the sample
to a standard curve prepared using pure amylose and amylopectin standards.

Workflow: lodine Colorimetry for Amylose Content
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Figure 3: Experimental workflow for amylose quantification.

Protocol 2: Molecular Weight Distribution by Size-
Exclusion Chromatography (SEC)
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SEC separates molecules based on their hydrodynamic volume, allowing for the determination
of molecular weight distribution.[23][24]

Methodology:

o Sample Solubilization: Dissolve a known concentration of the starch or amylose sample in a
suitable solvent (e.g., DMSO or NaOH solution), often with heating, to ensure complete
molecular dispersion.

o System Preparation: Equilibrate the SEC system, equipped with appropriate columns (e.g.,
Ultrahydrogel) and a refractive index (RI) detector, with the mobile phase (e.g., aqueous
buffer).

« Injection: Inject a filtered aliquot of the dissolved sample into the SEC system.

e Elution: The molecules are separated as they pass through the column; larger molecules
elute first, while smaller molecules have a longer retention time.

o Detection & Analysis: The RI detector measures the concentration of the polymer as it elutes.
The resulting chromatogram is used to calculate the number-average molecular weight (Mn),
weight-average molecular weight (Mw), and polydispersity index (Mw/Mn) by calibrating the
system with polymer standards of known molecular weights.

Protocol 3: Analysis of Thermal Properties by
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of
temperature, providing information on gelatinization and retrogradation.[23]

Methodology:

e Sample Preparation: Prepare a starch slurry (e.g., 2-4 mg of starch in 10 pyL of water) in a
hermetically sealed aluminum DSC pan. An empty pan is used as a reference.

e Heating Scan (Gelatinization): Place the sample and reference pans in the DSC cell. Heat
the sample at a controlled rate (e.g., 10 °C/min) from a low temperature (e.g., 20 °C) to a
high temperature (e.g., 120 °C).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.researchgate.net/publication/380619389_Characterization_Methods_of_Amylose_and_Amylopectin
https://pmc.ncbi.nlm.nih.gov/articles/PMC7407607/
https://www.benchchem.com/product/b1266280?utm_src=pdf-body
https://www.researchgate.net/publication/380619389_Characterization_Methods_of_Amylose_and_Amylopectin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: The resulting thermogram will show an endothermic peak corresponding to
gelatinization. From this peak, determine the onset temperature (To), peak temperature (Tp),
conclusion temperature (Tc), and the enthalpy of gelatinization (AH).

o Cooling and Storage (Retrogradation): After the initial heating scan, cool the sample and
store it under controlled conditions (e.g., at 4 °C for 7 days).

» Reheating Scan: Reheat the stored sample using the same DSC temperature program. A
new endothermic peak will appear at a lower temperature, corresponding to the melting of
the retrograded amylose and/or amylopectin. The enthalpy of this peak (AH_r) quantifies the
extent of retrogradation.

VI. Conclusion

Amylose is a structurally simple yet functionally complex biopolymer. Its linear a-(1 - 4) glucan
chains and resulting helical architecture are the basis for its critical roles in plant energy
metabolism and its diverse applications in science and industry. A thorough understanding of its
structure-function relationship, biosynthesis, and degradation is essential for manipulating its
properties for novel applications in food technology, drug delivery, and the development of
sustainable biomaterials. The analytical protocols detailed herein provide the foundational tools
for researchers to accurately characterize and leverage the unique properties of this vital
polysaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Amylose - Wikipedia [en.wikipedia.org]

2. researchgate.net [researchgate.net]

3. grokipedia.com [grokipedia.com]

4. studysmarter.co.uk [studysmarter.co.uk]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1266280?utm_src=pdf-body
https://www.benchchem.com/product/b1266280?utm_src=pdf-body
https://www.benchchem.com/product/b1266280?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Amylose
https://www.researchgate.net/figure/Structure-of-amylose-and-amylopectin-in-starch_fig1_339887938
https://grokipedia.com/page/Amylose
https://www.studysmarter.co.uk/explanations/nutrition-and-food-science/carbohydrates-in-nutrition/amylose/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. mdpi.com [mdpi.com]

6. Amylose - Properties, Uses, Health Benefits | Turito [turito.com]

7. mdpi.com [mdpi.com]

8. Amylose | Definition, Structure & Function - Lesson | Study.com [study.com]
9. tuscany-diet.net [tuscany-diet.net]

10. researchgate.net [researchgate.net]

11. quora.com [quora.com]

12. Amylose: Structure, Properties & Importance in Chemistry [vedantu.com]
13. byjus.com [byjus.com]

14. nguyenstarch.com [nguyenstarch.com]

15. Retrogradation (starch) - Wikipedia [en.wikipedia.org]

16. Gelatinization, Retrogradation and Gel Properties of Wheat Starch—Wheat Bran
Arabinoxylan Complexes [mdpi.com]

17. AMYLOSE RICH STARCH AS AN AQUEOUS BASED PHARMACEUTICAL COATING
MATERIAL - REVIEW | International Journal of Pharmaceutical Sciences and Drug
Research [ijpsdronline.com]

18. researchgate.net [researchgate.net]

19. Amylose in starch: towards an understanding of biosynthesis, structure and function
[pubmed.ncbi.nim.nih.gov]

20. researchgate.net [researchgate.net]

21. Spatiotemporal Profiling of Starch Biosynthesis and Degradation in the Developing
Barley Grain - PMC [pmc.ncbi.nim.nih.gov]

22. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

23. researchgate.net [researchgate.net]

24. Starch and Glycogen Analyses: Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
25. warse.org [warse.org]

To cite this document: BenchChem. [What is the structure and function of amylose?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266280#what-is-the-structure-and-function-of-
amylose]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.mdpi.com/2311-5637/9/2/134
https://www.turito.com/blog/chemistry/amylose
https://www.mdpi.com/2073-4360/14/6/1235
https://study.com/academy/lesson/amylose-structure-formula-function.html
https://www.tuscany-diet.net/2023/02/28/amylose/
https://www.researchgate.net/publication/358748557_Analytical_and_technological_aspects_of_amylose_inclusion_complexes_for_potential_applications_in_functional_foods
https://www.quora.com/Is-the-starch-iodine-complex-formed-between-amylopectin-and-iodine-Or-is-it-between-amylose-and-iodine
https://www.vedantu.com/chemistry/amylose
https://byjus.com/chemistry/amylose/
https://nguyenstarch.com/amylose-retrogradation/
https://en.wikipedia.org/wiki/Retrogradation_(starch)
https://www.mdpi.com/2310-2861/7/4/200
https://www.mdpi.com/2310-2861/7/4/200
https://ijpsdronline.com/index.php/journal/article/view/98
https://ijpsdronline.com/index.php/journal/article/view/98
https://ijpsdronline.com/index.php/journal/article/view/98
https://www.researchgate.net/figure/The-pathway-of-starch-degradation-in-A-leaves-and-of-starch-synthesis-in-B-storage_fig1_330522953
https://pubmed.ncbi.nlm.nih.gov/32767769/
https://pubmed.ncbi.nlm.nih.gov/32767769/
https://www.researchgate.net/publication/343526059_Amylose_in_starch_towards_an_understanding_of_biosynthesis_structure_and_function
https://pmc.ncbi.nlm.nih.gov/articles/PMC2675734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2675734/
https://niigata-u.repo.nii.ac.jp/record/28365/file_preview/62%282%29_49-73.pdf
https://www.researchgate.net/publication/380619389_Characterization_Methods_of_Amylose_and_Amylopectin
https://pmc.ncbi.nlm.nih.gov/articles/PMC7407607/
http://www.warse.org/IJETER/static/pdf/file/ijeter103872020.pdf
https://www.benchchem.com/product/b1266280#what-is-the-structure-and-function-of-amylose
https://www.benchchem.com/product/b1266280#what-is-the-structure-and-function-of-amylose
https://www.benchchem.com/product/b1266280#what-is-the-structure-and-function-of-amylose
https://www.benchchem.com/product/b1266280#what-is-the-structure-and-function-of-amylose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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